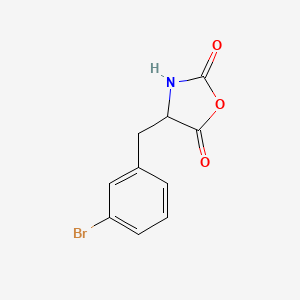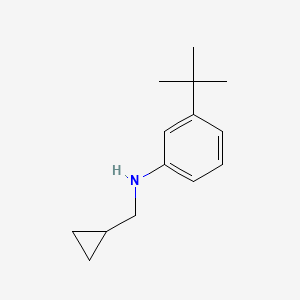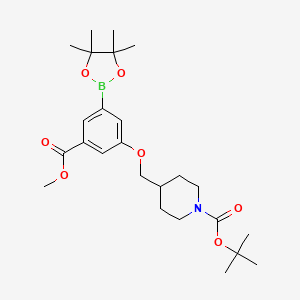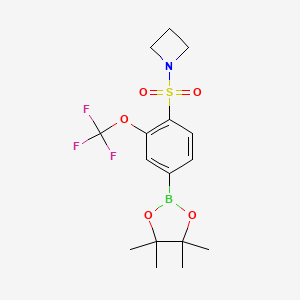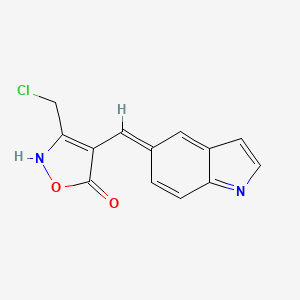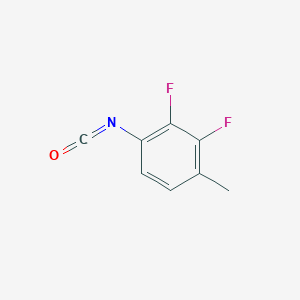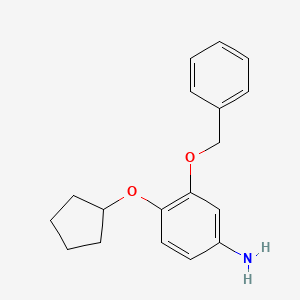
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a polysubstituted pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocyclic compounds that are widely studied for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3-chlorobenzaldehyde with thiourea and trifluoroacetic acid under reflux conditions. The reaction proceeds through a cyclization mechanism to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The trifluoromethyl group enhances its binding affinity to the target enzyme, leading to effective inhibition. The molecular pathways involved include the disruption of cell signaling and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rociletinib: Another pyrimidine derivative with antitumor activity.
Osimertinib: A pyrimidine-based drug used in cancer therapy.
Sorafenib: A pyrimidine derivative with broad-spectrum antitumor activity
Uniqueness
6-(3-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chlorophenyl and trifluoromethyl groups enhances its biological activity and selectivity compared to other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C12H8ClF3N2S |
|---|---|
Poids moléculaire |
304.72 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2S/c1-19-11-17-9(6-10(18-11)12(14,15)16)7-3-2-4-8(13)5-7/h2-6H,1H3 |
Clé InChI |
GZHUNHYDYOLZLP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)


